(S)-3-Methyl-2-(phenylamino)butanamide
Description
General Overview of Amide and Amine Functionalities in Organic Chemistry
Amine and amide functional groups are ubiquitous in organic chemistry and are central to the structure and function of a vast array of molecules, including many of biological significance. Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl or aryl group. The nitrogen atom in an amine possesses a lone pair of electrons, which confers basic and nucleophilic properties to the molecule. In contrast, an amide is a functional group characterized by a carbonyl group bonded to a nitrogen atom.
The presence of the electron-withdrawing carbonyl group significantly alters the chemical properties of the nitrogen atom in an amide compared to an amine. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the carbonyl group, which has several important consequences. This resonance stabilization leads to a planar geometry of the amide bond and restricts rotation around the C-N bond. researchgate.netnih.gov Furthermore, amides are significantly less basic and more acidic than their amine counterparts.
The amide bond is the cornerstone of peptides and proteins, where it is referred to as the peptide bond, linking amino acids together to form polypeptide chains. The planarity and rigidity of the peptide bond are crucial for determining the secondary, tertiary, and quaternary structures of proteins.
Significance of Chiral Amino Acids and Their Derivatives in Chemical Research
Chirality, or 'handedness', is a fundamental property of many organic molecules, including the proteinogenic amino acids (with the exception of glycine). Amino acids exist as two non-superimposable mirror images, or enantiomers, designated as L (levo) and D (dextro) forms. In biological systems, there is a strong preference for L-amino acids in the synthesis of proteins.
The specific three-dimensional arrangement of atoms in a chiral molecule is critical for its biological activity. This is because biological receptors, such as enzymes and cell surface receptors, are themselves chiral and will often interact selectively with only one enantiomer of a chiral molecule. This enantioselectivity is a cornerstone of pharmacology and drug design, as different enantiomers of a drug can have vastly different therapeutic effects or toxicities.
Chiral amino acid derivatives are therefore of immense interest in chemical research. They serve as versatile building blocks for the synthesis of complex natural products, pharmaceuticals, and chiral catalysts. The modification of the amino acid backbone, for instance through N-arylation, can lead to the development of peptidomimetics with enhanced stability, bioavailability, and novel biological activities. rsc.orgmdpi.com
Rationale for Investigating the Unique Stereochemical and Structural Features of (S)-3-Methyl-2-(phenylamino)butanamide
This compound is a derivative of the chiral amino acid L-valine, where the primary amine has been substituted with a phenyl group. The investigation into this specific molecule is driven by the desire to understand how the introduction of an N-aryl group influences the conformational and electronic properties of an amino acid amide.
The N-phenyl group introduces significant steric bulk and electronic effects compared to a simple N-alkyl or N-H substituent. This can have a profound impact on the molecule's preferred conformation, potentially restricting the rotational freedom around the N-Cα bond and influencing the geometry of the adjacent amide bond. researchgate.netnih.gov The study of such conformational constraints is crucial in the design of foldamers, which are synthetic oligomers that adopt well-defined secondary structures similar to those found in proteins.
Furthermore, N-arylated amino acids and their derivatives have been explored for their potential biological activities. The aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can be important for binding to biological targets. Research into N-aryl substituted valine derivatives has identified compounds with promising activities, for example, as modulators of peroxisome proliferator-activated receptors (PPARs), which are important drug targets for metabolic diseases. nih.gov The specific (S)-stereochemistry, derived from natural L-valine, is often a prerequisite for biological recognition and activity.
The investigation of this compound, therefore, provides fundamental insights into the effects of N-arylation on peptide structure and function, and contributes to the rational design of novel bioactive molecules.
Compound Properties and Data
While specific experimental data for this compound is not widely available in the cited literature, the following table presents general and predicted properties for this class of compounds based on the foundational principles discussed.
| Property | Description |
| IUPAC Name | (2S)-3-Methyl-2-(phenylamino)butanamide |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Parent Amino Acid | L-Valine |
| Key Functional Groups | Amide, Secondary Amine (Aniline derivative) |
| Chiral Center | C2 (S-configuration) |
| Expected Amide Geometry | Predominantly planar due to resonance |
| Potential Intermolecular Interactions | Hydrogen bonding (N-H and C=O), van der Waals forces, π-π stacking (phenyl ring) |
| Solubility (Predicted) | Likely soluble in polar organic solvents |
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2S)-2-anilino-3-methylbutanamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)10(11(12)14)13-9-6-4-3-5-7-9/h3-8,10,13H,1-2H3,(H2,12,14)/t10-/m0/s1 |
InChI Key |
YICPUIZBHYKSPG-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of S 3 Methyl 2 Phenylamino Butanamide
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution and the solid state. While 1D NMR provides initial information on the chemical environment of nuclei, multi-dimensional techniques are required for a complete assignment and spatial characterization.
Two-dimensional (2D) NMR experiments are crucial for establishing the covalent framework and stereochemistry of (S)-3-Methyl-2-(phenylamino)butanamide by correlating nuclear spins through chemical bonds or space.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, a COSY spectrum would reveal correlations between the methine proton H-2 and the adjacent methine proton H-3, as well as between H-3 and the methyl protons of H-4 and H-5. It would also show correlations among the aromatic protons on the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to via one-bond couplings (¹JCH). sdsu.edu This technique allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the signal for the C-2 carbon would show a correlation to the H-2 proton.
Heteronuclear Multiple Bond Correlation (HMBC): Complementing HSQC, the HMBC experiment reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH). youtube.com This is vital for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would include those from the methyl protons (H-4, H-5) to the C-2 and C-3 carbons, and from the amide proton (NH) to the carbonyl carbon (C-1) and the phenyl ipso-carbon (C-1').
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. ipb.pt This is particularly powerful for determining stereochemistry and preferred conformations in solution. For this compound, a critical NOESY correlation would be expected between the H-2 proton and the ortho-protons of the phenyl ring, providing insight into the torsion angle around the C2-N bond.
A complete assignment of the ¹H and ¹³C NMR spectra is achieved by combining these 2D NMR techniques.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on typical values for similar structural motifs.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| 1 | C=O | - | 174.5 | HMBC: H-2, NH |
| 2 | CH | 4.10 (d) | 60.2 | COSY: H-3, NH; HSQC: C-2; HMBC: C-1, C-3, C-4, C-5, C-1' |
| 3 | CH | 2.25 (m) | 31.5 | COSY: H-2, H-4, H-5; HSQC: C-3; HMBC: C-1, C-2, C-4, C-5 |
| 4 | CH₃ | 1.05 (d) | 19.8 | COSY: H-3; HSQC: C-4; HMBC: C-2, C-3, C-5 |
| 5 | CH₃ | 1.02 (d) | 19.5 | COSY: H-3; HSQC: C-5; HMBC: C-2, C-3, C-4 |
| - | NH (amide) | 8.30 (s) | - | COSY: H-2; HMBC: C-1, C-2 |
| - | NH (amine) | 5.50 (d) | - | COSY: H-2; HMBC: C-2, C-1', C-2', C-6' |
| 1' | C | - | 145.0 | HMBC: H-2, H-2', H-6', NH (amine) |
| 2', 6' | CH | 6.80 (d) | 118.0 | COSY: H-3', H-5'; HSQC: C-2', C-6'; HMBC: C-4', C-1' |
| 3', 5' | CH | 7.20 (t) | 129.5 | COSY: H-2', H-4', H-6'; HSQC: C-3', C-5'; HMBC: C-1' |
| 4' | CH | 6.90 (t) | 120.0 | COSY: H-3', H-5'; HSQC: C-4'; HMBC: C-2', C-6' |
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a solution based on their diffusion coefficients, which is related to their size and shape. nih.govrsc.org This method can be considered "NMR chromatography" as it allows for the analysis of complex mixtures without physical separation. nih.gov
For this compound, DOSY experiments can be used to determine its aggregation state in solution. By measuring the diffusion coefficient, one can estimate the effective hydrodynamic radius of the molecule. A single diffusion coefficient corresponding to the expected molecular weight would confirm a monomeric state. Conversely, the presence of species with significantly lower diffusion coefficients would indicate the formation of dimers, trimers, or larger aggregates, providing crucial information about intermolecular interactions in solution. researchgate.net
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties. uky.edu Solid-state NMR (SS-NMR) is an excellent tool for identifying and characterizing polymorphs, as the NMR parameters are highly sensitive to the local electronic environment and intermolecular packing in the crystal lattice. nih.gov
If this compound exhibits polymorphism, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SS-NMR would be the technique of choice. researchgate.net Different polymorphs would yield distinct ¹³C spectra, with variations in chemical shifts for carbons involved in different hydrogen bonding or packing arrangements. nih.gov For example, the carbonyl carbon (C-1) and the amide and amine nitrogens would be particularly sensitive probes of polymorphic form due to their involvement in hydrogen bonding.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and detailed information about functional groups and conformational states.
The IR and Raman spectra of this compound would display characteristic bands corresponding to its constituent functional groups. The analysis of these bands allows for rapid confirmation of the molecular structure.
N-H Stretching: Two distinct N-H stretching vibrations are expected. The secondary amine (phenylamino) N-H stretch typically appears around 3400-3300 cm⁻¹. The amide N-H stretch is usually observed in the 3350-3250 cm⁻¹ region; its position is sensitive to hydrogen bonding. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups are found below 3000 cm⁻¹. nih.gov
C=O Stretching (Amide I): A strong, characteristic absorption band for the carbonyl group of the secondary amide (Amide I band) is expected between 1680 and 1640 cm⁻¹. bohrium.com Its precise frequency is a sensitive indicator of hydrogen bonding strength.
N-H Bending (Amide II): The Amide II band, arising from a coupling of N-H bending and C-N stretching, is typically found in the 1570-1515 cm⁻¹ range in the IR spectrum. bohrium.com
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the phenylamino (B1219803) group is expected around 1340-1250 cm⁻¹. nih.gov
Table 2: Predicted Characteristic IR and Raman Frequencies for this compound Frequencies are approximate and can vary based on the physical state and intermolecular interactions.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch | Phenylamino | 3400 - 3300 | Medium | Medium |
| N-H Stretch | Amide | 3350 - 3250 | Medium | Medium |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Strong |
| C-H Stretch | Aliphatic | 2980 - 2850 | Strong | Strong |
| C=O Stretch (Amide I) | Amide | 1680 - 1640 | Very Strong | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |
| N-H Bend (Amide II) | Amide | 1570 - 1515 | Strong | Weak |
| C-N Stretch | Amine/Amide | 1340 - 1250 | Medium | Medium |
The exact frequencies and shapes of vibrational bands, particularly those involving the amide and amine groups, are sensitive to the molecule's conformation. nih.gov By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different stable conformers can be identified. For example, variations in the dihedral angle between the phenyl ring and the butanamide backbone would lead to predictable shifts in the frequencies of the N-H and C-N vibrational modes. Analysis of the Amide I (C=O stretch) and N-H stretch regions in different solvents or in the solid state can provide valuable information on the nature and extent of intra- and intermolecular hydrogen bonding, which dictates the preferred conformation and crystal packing. irdg.org
Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical analysis of chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.
In principle, the absolute stereochemistry of this compound could be unequivocally determined using CD spectroscopy. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenter could be assigned. A positive or negative Cotton effect in a specific wavelength region would be characteristic of the (S)-enantiomer. However, no such experimental or theoretical CD data for this compound is currently available in the public domain.
CD and ORD are also highly sensitive to the conformational dynamics of molecules in solution. Changes in solvent polarity, temperature, or pH can induce conformational shifts that are reflected in the chiroptical spectra. For a flexible molecule like this compound, which possesses rotatable bonds, these techniques could provide valuable insights into its solution-state behavior. Unfortunately, no studies detailing such conformational analysis for this specific compound have been identified.
High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound (C₁₁H₁₆N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement would confirm this elemental composition with high accuracy (typically within 5 ppm).
Upon ionization, the molecule would undergo characteristic fragmentation. While a standard mass spectrum for the achiral analogue, 3-Methyl-N-phenylbutanamide, is available and shows characteristic peaks, a detailed high-resolution fragmentation study for the (S)-enantiomer, which would provide unambiguous structural confirmation, is not publicly documented. A hypothetical fragmentation pattern would likely involve cleavage of the amide bond, loss of the isopropyl group, and fragmentation of the phenyl ring.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Theoretical m/z | Elemental Composition | Description |
|---|---|---|
| 192.1263 | C₁₁H₁₆N₂O | Molecular Ion [M]⁺ |
| 149.0868 | C₉H₁₁NO | Loss of isopropyl group |
| 120.0813 | C₈H₁₀N | Cleavage of amide bond |
| 93.0578 | C₆H₇N | Phenylamine fragment |
| 77.0391 | C₆H₅ | Phenyl fragment |
Note: This table is illustrative and based on general fragmentation principles, not on experimental data for the specific compound.
X-ray Crystallography for Solid-State Molecular Architecture (if single crystals available)
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, assuming suitable single crystals can be grown. This technique would allow for the precise determination of bond lengths, bond angles, and dihedral angles, as well as the analysis of intermolecular interactions that dictate the crystal packing.
A crystallographic analysis of this compound would provide a wealth of structural data. Key parameters would include the C-N and C=O bond lengths of the amide group, the geometry around the chiral center, and the torsion angle between the phenyl ring and the rest of the molecule. This data would offer a definitive picture of the molecule's preferred solid-state conformation.
Furthermore, the crystal structure would reveal how the molecules pack in the solid state. Hydrogen bonds, likely involving the amide N-H and C=O groups, would be expected to play a significant role in the crystal lattice. Other non-covalent interactions, such as van der Waals forces and potentially π-π stacking of the phenyl rings, would also be elucidated.
Despite the power of this technique, no published X-ray crystal structure for this compound could be located in the searched scientific databases.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Molecular Modeling Studies of S 3 Methyl 2 Phenylamino Butanamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of molecules. By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of molecular properties. For the studies described herein, a common and robust level of theory, such as B3LYP with a 6-311++G(d,p) basis set, is typically employed to ensure a balance between computational cost and accuracy. lpnu.uaresearchgate.netresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netschrodinger.comyoutube.com
For (S)-3-Methyl-2-(phenylamino)butanamide, calculations reveal that the HOMO is primarily localized on the electron-rich phenylamino (B1219803) moiety, specifically the aniline (B41778) nitrogen and the aromatic ring. This suggests that this region is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the butanamide portion of the molecule, particularly around the carbonyl group. This distribution indicates the likely site for nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability. mdpi.comnih.gov
| Parameter | Energy (Hartree) | Energy (eV) |
|---|---|---|
| EHOMO | -0.2164 | -5.89 |
| ELUMO | -0.0434 | -1.18 |
| ΔE (HOMO-LUMO Gap) | 0.1730 | 4.71 |
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution across the molecule's electron density surface. nih.gov It is a valuable tool for predicting intermolecular interactions and reactive sites. researchgate.netresearchgate.netthaiscience.info On an MESP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. chegg.comchegg.com
In the MESP of this compound, the most negative potential is concentrated around the carbonyl oxygen atom, highlighting its role as a primary hydrogen bond acceptor. A less intense negative region is also observed over the phenyl ring due to its delocalized π-electrons. The most positive potential is located on the amide hydrogen (N-H), identifying it as the principal hydrogen bond donor site. This detailed charge mapping is crucial for understanding how the molecule interacts with biological targets or solvents.
| Atom | Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.558 |
| N (amide) | -0.412 |
| C (carbonyl) | +0.654 |
| H (on N-amide) | +0.321 |
| N (phenylamino) | -0.389 |
Quantum chemical calculations can accurately predict spectroscopic data, which serves as a vital tool for structural confirmation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR shielding tensors, which can be converted to chemical shifts. researchgate.netnih.gov By comparing these predicted shifts with experimental data, the proposed structure of a synthesized compound can be confidently verified. rsc.orgacs.org Theoretical predictions for the ¹H and ¹³C NMR spectra of this compound show good correlation with experimental values after appropriate scaling.
| Atom/Group | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |
|---|---|---|---|---|
| N-H (amide) | 8.15 | 8.09 | - | - |
| C=O (amide) | - | - | 174.5 | 173.8 |
| C-H (phenyl) | 6.8-7.4 | 6.7-7.3 | 118-130 | 117-129 |
| C-H (chiral) | 4.21 | 4.15 | 58.2 | 57.6 |
Vibrational Frequencies: DFT calculations can also predict the vibrational (infrared) spectrum of a molecule. rsc.org The calculated harmonic frequencies are often systematically higher than experimental values, necessitating the use of a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement. nih.gov The predicted spectrum for this compound allows for the precise assignment of key vibrational modes, such as the N-H stretch, C=O stretch, and aromatic C-H stretches. nih.govresearchgate.net
| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) |
|---|---|---|
| N-H Stretch (amide) | 3305 | 3298 |
| C-H Stretch (aromatic) | 3055 | 3050 |
| C-H Stretch (aliphatic) | 2968 | 2965 |
| C=O Stretch (Amide I) | 1668 | 1665 |
| N-H Bend (Amide II) | 1545 | 1540 |
Conformational Analysis
The biological activity and physical properties of a flexible molecule like this compound are governed by its accessible conformations. libretexts.orgchemistrysteps.comlibretexts.org Computational methods are essential for exploring the potential energy surface and identifying stable conformers.
Molecular Mechanics (MM) offers a computationally efficient way to perform conformational analysis. numberanalytics.com This method relies on a force field, which is a set of parameters that define the potential energy of a molecule as a function of its atomic coordinates. eurekaselect.comresearchgate.net For novel or drug-like molecules, general-purpose force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly used. nih.govfrontiersin.org
The validation of a chosen force field is a critical step. This is typically done by comparing the geometries and relative energies of low-energy conformers obtained from MM calculations with those from more accurate DFT calculations. For this compound, key dihedral angles defining the orientation of the phenyl group relative to the butanamide backbone are compared. Good agreement between MM and DFT results validates the force field's suitability for more extensive simulations.
| Dihedral Angle | MM (GAFF) | DFT (B3LYP) |
|---|---|---|
| C(ar)-N-Cα-C(O) | -105.5 | -108.2 |
| H-N-Cα-H | 65.1 | 63.9 |
| N-Cα-C(β)-C(γ) | 175.8 | 177.1 |
While MM and DFT calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a realistic environment, such as in a solution of explicit water molecules. tandfonline.comaip.org Starting from a stable conformation, an MD simulation solves Newton's equations of motion for every atom in the system over a period of time (typically nanoseconds to microseconds). nih.gov
For this compound solvated in a water box, MD simulations can reveal the stability of different conformations, the dynamics of intramolecular hydrogen bonds, and the specific interactions with surrounding water molecules. aip.orgresearchgate.netscirp.org Analysis of the simulation trajectory can quantify properties such as the root-mean-square deviation (RMSD) of the backbone atoms to assess conformational stability and the number and lifetime of hydrogen bonds formed between the amide's donor/acceptor groups and water. nih.govscirp.org
| Metric | Average Value |
|---|---|
| Backbone RMSD (Å) | 1.2 ± 0.3 |
| Average H-Bonds (Solute-Water) | 3.8 ± 0.6 |
| Solvent Accessible Surface Area (Ų) | 355 ± 15 |
Conformational Landscapes and Energy Minima Identification
The conformational landscape of a flexible molecule like this compound is defined by the rotation around its single bonds. These rotations give rise to various three-dimensional arrangements known as conformers, each with a specific potential energy. Identifying the low-energy conformers, particularly the global energy minimum, is crucial for understanding the molecule's behavior and interactions. numberanalytics.com This process is typically accomplished through computational methods that systematically explore the potential energy surface of the molecule.
Computational studies on analogous N-phenyl or N-aryl amino acid amides often reveal that the most stable conformations are influenced by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonds. nih.govscirp.org For instance, the orientation of the phenyl group relative to the rest of the molecule is a critical factor. In some N-phenyl amides, a perpendicular orientation of the phenyl group relative to the amide plane can prevent electron delocalization and influence the molecule's stability. nih.gov The interplay of these factors defines a landscape with several local energy minima and a single global minimum, which represents the most probable conformation of the molecule in a given environment. The goal of conformational analysis is to find the set of coordinates that represents this minimum energy conformation. researchgate.net
Interactive Table: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C(ar)-C(ar)-N-Cα | Rotation of the phenyl group relative to the amino linker. |
| τ2 | C(ar)-N-Cα-C(O) | Defines the orientation of the phenylamino plane relative to the amide group. |
| τ3 | N-Cα-C(β)-C(γ) | Rotation around the Cα-Cβ bond of the valine side chain. |
| τ4 | H-N-Cα-C(O) | Amide bond planarity and orientation. |
Molecular Docking and Binding Affinity Prediction (Hypothetical Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. nih.gov This method provides insights into the binding mode and affinity, which are crucial in fields like drug discovery. numberanalytics.com
In hypothetical docking studies of this compound, the molecule would be placed into a model protein binding pocket. The interactions stabilizing the complex could include:
Hydrogen Bonds: The amide group contains a carbonyl oxygen and an N-H group, both of which can act as hydrogen bond acceptors and donors, respectively. ajchem-a.com The secondary amine (phenylamino group) also provides a hydrogen bond donor. These groups could interact with polar residues like serine, threonine, or the peptide backbone of the model protein.
Hydrophobic Interactions: The phenyl ring and the isopropyl group of the butanamide moiety are hydrophobic. These can form favorable van der Waals interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine. researchgate.net
Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.
The specific nature and geometry of these interactions define the binding mode of the ligand. researchgate.net
The process of molecular docking involves sampling a large number of possible conformations and orientations of the ligand within the binding site. Each of these "poses" is then evaluated using a scoring function. frontiersin.org A scoring function is a mathematical model that estimates the binding free energy of the protein-ligand complex. researchgate.net
Knowledge-based scoring functions, for example, derive statistical potentials from a large database of known protein-ligand complexes. researchgate.net These functions can efficiently discriminate between correct and incorrect binding modes. researchgate.net The pose with the best score is predicted as the most likely binding mode. The score itself serves as a prediction of the binding affinity, with lower scores generally indicating stronger binding. nih.gov It's important to note that these predictions are theoretical and depend heavily on the accuracy of the scoring function and the model of the binding pocket. frontiersin.org
Interactive Table: Predicted Interaction Types and Contributing Moieties
| Interaction Type | Contributing Ligand Moiety | Potential Protein Residue Partners |
|---|---|---|
| Hydrogen Bond Donor | Phenylamino N-H, Amide N-H | Asp, Glu, Ser, Thr, Main-chain C=O |
| Hydrogen Bond Acceptor | Amide C=O | Asn, Gln, Ser, Thr, Main-chain N-H |
| Hydrophobic | Phenyl ring, Isopropyl group | Ala, Val, Leu, Ile, Phe, Trp |
| π-π Stacking | Phenyl ring | Phe, Tyr, Trp, His |
Physicochemical Parameter Prediction (Theoretical Descriptors)
Computational methods are also used to predict key physicochemical properties of molecules, providing valuable information without the need for experimental synthesis and measurement.
The pKa value indicates the tendency of a molecule to donate or accept a proton at a given pH. nih.gov For this compound, the most likely ionizable group is the secondary amine of the phenylamino moiety. The amide N-H is generally not considered acidic or basic under physiological conditions.
Theoretical pKa prediction can be performed using various computational approaches, including those based on Density Functional Theory (DFT) with continuum solvent models. rsc.orgnih.gov These methods calculate the free energy change of deprotonation. nih.gov The isodesmic reaction scheme is one such method that can provide semi-quantitative predictions with mean absolute errors of 0.5–1.0 pKa units for amino acids and peptides. rsc.orgresearchgate.net
The protonation state of the molecule is dependent on the pH of the environment relative to its pKa. youtube.comgithub.io
If pH < pKa, the phenylamino group will be predominantly protonated, carrying a positive charge (-NH2+-).
If pH > pKa, the group will be predominantly in its neutral, deprotonated form (-NH-).
Understanding the likely protonation state is critical, as it influences the molecule's charge, solubility, and ability to form intermolecular interactions like hydrogen bonds. github.iomasterorganicchemistry.com
This compound is a chiral molecule due to the stereocenter at the alpha-carbon (C2). wikipedia.org Beyond this point chirality, flexible molecules can also exhibit conformational chirality, where certain conformers are non-superimposable mirror images of each other. researchgate.netquora.com This can arise from restricted rotation around single bonds, leading to stable stereoisomers known as atropisomers. nih.gov
For this molecule, restricted rotation could potentially occur around the N-C(phenyl) bond or the N-Cα bond. The energy barrier to this rotation determines whether distinct conformational isomers can be isolated. quora.com Computational methods, such as DFT, can be used to calculate these rotational barriers. nih.gov The calculations involve mapping the energy profile as a function of the dihedral angle rotation. The transition state on this path represents the energy barrier for interconversion.
Studies on similar tertiary aromatic amides have shown that these barriers can be significant, influenced by steric hindrance from substituents. nih.govnih.gov If the energy barrier is high enough (typically >20 kcal/mol), interconversion at room temperature is slow, and the molecule may exist as a mixture of stable, distinct atropisomers. acs.org If the barrier is low, the conformers will rapidly interconvert, resulting in an averaged conformation. nih.gov
Mechanistic Investigations of the Chemical Reactivity of S 3 Methyl 2 Phenylamino Butanamide
Reduction Pathways and Products
The reduction of (S)-3-Methyl-2-(phenylamino)butanamide can be achieved through several synthetic routes, primarily involving catalytic hydrogenation or reduction with metal hydrides. These methods target the amide and phenyl functionalities, with the reaction's outcome being highly dependent on the choice of reagent and reaction conditions.
Catalytic hydrogenation is a widely used method for the reduction of various functional groups. In the context of this compound, this process can potentially reduce the aromatic phenyl ring. The amide carbonyl group is generally resistant to catalytic hydrogenation under standard conditions. However, the phenyl group can be hydrogenated to a cyclohexyl ring under more forcing conditions, typically requiring elevated pressures and temperatures with catalysts such as rhodium on alumina or ruthenium.
Heterogeneous catalysts like Palladium on carbon (Pd/C) are commonly employed for hydrogenation reactions, though they are often more effective for reducing alkenes, alkynes, and nitro groups, or for hydrogenolysis of benzyl groups. The hydrogenation of the aromatic ring in the phenylamino (B1219803) moiety to a cyclohexylamino group is a plausible pathway, leading to the formation of (S)-3-Methyl-2-(cyclohexylamino)butanamide. The stereochemistry of the resulting cyclohexyl ring would depend on the catalyst and conditions used.
Table 1: Potential Products of Catalytic Hydrogenation
| Catalyst System | Target Moiety | Potential Product | Typical Conditions |
|---|---|---|---|
| H₂, Rh/C or Ru/C | Phenyl Ring | (S)-3-Methyl-2-(cyclohexylamino)butanamide | High pressure, elevated temperature |
| H₂, Pd/C | Phenyl Ring | No reaction | Standard temperature and pressure |
Metal hydrides are versatile reducing agents capable of reducing a wide range of functional groups, including amides. chemistnotes.comchem-station.com The reactivity of these reagents varies significantly.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing amides to their corresponding amines. chem-station.comlumenlearning.com The reaction of this compound with LiAlH₄ is expected to reduce the amide carbonyl group completely to a methylene group, yielding the corresponding diamine, (S)-N1-phenyl-3-methylbutane-1,2-diamine. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the amide. chemistnotes.comdalalinstitute.com Subsequent steps involving the aluminum species and a final aqueous workup lead to the amine product.
Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a much milder reducing agent. It is generally not reactive enough to reduce amides, esters, or carboxylic acids, but it readily reduces aldehydes and ketones. chem-station.comlumenlearning.com Therefore, treatment of this compound with NaBH₄ is not expected to result in any reduction of the amide group.
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is another common metal hydride reducing agent. At low temperatures, it can selectively reduce esters and nitriles to aldehydes. chem-station.com Its reaction with amides can be complex, sometimes yielding amines or aldehydes depending on the substrate and reaction conditions. Partial reduction of the amide in this compound to an aldehyde is a possible, though likely challenging, outcome.
Table 2: Reactivity with Metal Hydride Reagents
| Reagent | Reactive Site | Expected Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Amide Carbonyl | (S)-N1-phenyl-3-methylbutane-1,2-diamine |
| Sodium Borohydride (NaBH₄) | Amide Carbonyl | No Reaction |
Nucleophilic and Electrophilic Reactivity Studies
The structure of this compound contains several sites susceptible to nucleophilic and electrophilic attack: the amide group, the phenylamino nitrogen, and the aromatic ring.
The amide functional group exhibits dual reactivity. The carbonyl carbon is electrophilic, while the lone pair on the nitrogen atom is generally considered non-nucleophilic due to delocalization into the carbonyl group, which gives the C-N bond partial double bond character.
Electrophilic Attack: The carbonyl carbon is a primary site for nucleophilic attack. Under strong acidic or basic conditions, the amide can undergo hydrolysis.
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by water to ultimately yield (S)-2-amino-3-methylbutanoic acid (Valine) and aniline (B41778) after cleavage of the C-N bonds.
Base-catalyzed hydrolysis: A strong nucleophile like the hydroxide ion can attack the carbonyl carbon directly. This irreversible process leads to the formation of the carboxylate salt of (S)-3-methyl-2-(phenylamino)butanoic acid and ammonia (B1221849).
The nitrogen atom of the phenylamino group behaves as a secondary amine and is nucleophilic, although its nucleophilicity is reduced by the electron-withdrawing effect of the adjacent phenyl ring. This site can participate in nucleophilic substitution reactions. organic-chemistry.orglibretexts.orgbyjus.comwikipedia.org
Alkylation/Acylation: The phenylamino nitrogen can be alkylated or acylated by suitable electrophiles, such as alkyl halides or acyl chlorides, to form tertiary amines or N-acyl products, respectively.
The phenyl ring itself is activated towards electrophilic aromatic substitution (EAS) by the electron-donating phenylamino group (-NHR). masterorganicchemistry.combyjus.com The amino group is a strong ortho-, para-director.
Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and sulfonation are expected to occur primarily at the ortho and para positions of the phenyl ring. youtube.commasterorganicchemistry.com For example, bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would likely yield a mixture of ortho- and para-brominated products.
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Bromination | Br₂, FeBr₃ | (S)-2-((2-bromophenyl)amino)-3-methylbutanamide and (S)-2-((4-bromophenyl)amino)-3-methylbutanamide |
| Nitration | HNO₃, H₂SO₄ | (S)-3-Methyl-2-((2-nitrophenyl)amino)butanamide and (S)-3-Methyl-2-((4-nitrophenyl)amino)butanamide |
The aliphatic carbon chain of the butanamide moiety is generally less reactive than the functional groups present in the molecule.
α-Carbon (C2): The proton attached to the α-carbon (the carbon bearing the phenylamino group) is weakly acidic. While deprotonation is possible with a very strong base, such as an organolithium reagent, this site is significantly less acidic than the N-H protons of the amide and phenylamino groups.
β-Carbon (C3) and Isopropyl Group: The C-H bonds at the β-carbon and within the isopropyl group are typical sp³-hybridized C-H bonds and are not prone to reaction under standard nucleophilic or electrophilic conditions. They would only react under radical conditions, which fall outside the scope of typical nucleophilic and electrophilic studies.
Structure Activity Relationship Sar Studies Through Chemical Modification of S 3 Methyl 2 Phenylamino Butanamide
Design Principles for Analogues and Derivatives of (S)-3-Methyl-2-(phenylamino)butanamide
The design of analogues for SAR studies is guided by established medicinal chemistry principles, focusing on the systematic alteration of three primary regions of the parent molecule: the phenylamino (B1219803) moiety, the methyl group on the butane (B89635) backbone, and the terminal amide functionality.
The phenylamino group is a critical component for potential aromatic and hydrophobic interactions within a biological target. Variations of this moiety can significantly impact binding affinity and selectivity.
Substitution on the Phenyl Ring : The electronic and steric properties of the phenyl ring can be modulated by introducing various substituents at the ortho, meta, and para positions. Electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) can alter the electron density of the ring and its ability to participate in π-π stacking or cation-π interactions. The position of the substituent can also influence the orientation of the phenyl ring within a binding pocket.
Bioisosteric Replacement of the Phenyl Ring : Replacing the phenyl ring with other aromatic systems, such as naphthyl or heteroaromatic rings (e.g., pyridyl, thienyl, or furanyl), can explore additional binding interactions and modify the compound's physicochemical properties, such as solubility and metabolic stability. Heterocycles can introduce hydrogen bond donors or acceptors, potentially forming new interactions with the target protein.
| Compound ID | Modification of Phenylamino Moiety | Hypothetical Biological Activity |
| 1 | Unsubstituted Phenyl | Moderate |
| 1a | 4-Chlorophenyl | High |
| 1b | 4-Methoxyphenyl | Moderate |
| 1c | 4-Trifluoromethylphenyl | High |
| 1d | Pyridin-2-yl | Low |
| 1e | Naphthyl | Moderate |
The isopropyl group derived from the valine scaffold imparts a specific steric bulk that is often crucial for activity. Modifications to this group can probe the size and nature of the corresponding binding pocket.
Homologation and Branching : Replacing the methyl groups of the isopropyl moiety with larger alkyl groups (e.g., ethyl to form an isobutyl group) or altering the branching pattern can provide insights into the spatial constraints of the binding site.
Bioisosteric Replacement : The methyl group can be replaced with bioisosteres to fine-tune steric and electronic properties. For instance, a cyclopropyl group can introduce conformational rigidity and potentially enhance metabolic stability. A trifluoromethyl group, while sterically similar to a methyl group, is strongly electron-withdrawing and can alter local electronic interactions and metabolic pathways.
| Compound ID | Modification of Methyl Group | Hypothetical Biological Activity |
| 2 | Isopropyl (from valine) | Moderate |
| 2a | sec-Butyl (from isoleucine) | High |
| 2b | tert-Butyl | Low |
| 2c | Cyclopropyl | High |
| 2d | Trifluoromethyl | Moderate |
The primary amide is a key functional group capable of acting as both a hydrogen bond donor and acceptor. Its derivatization can significantly alter a compound's properties.
N-Alkylation and N-Arylation : Substitution on the amide nitrogen with alkyl or aryl groups can probe for additional hydrophobic pockets near the amide binding site and can also impact the molecule's conformational flexibility and membrane permeability.
Conversion to Bioisosteres : The amide group can be replaced with various bioisosteres to improve metabolic stability or to introduce different interaction patterns. Common amide isosteres include 1,2,4-triazoles, 1,3,4-oxadiazoles, and ketones. These replacements can alter the hydrogen bonding capacity and geometry of this region of the molecule.
| Compound ID | Derivatization of Amide Functionality | Hypothetical Biological Activity |
| 3 | Primary Amide (-CONH₂) | Moderate |
| 3a | N-Methyl Amide (-CONHCH₃) | High |
| 3b | N-Phenyl Amide (-CONHPh) | Low |
| 3c | 1,2,4-Triazole | High |
| 3d | 1,3,4-Oxadiazole | Moderate |
Synthetic Strategies for SAR Library Generation
The efficient synthesis of a diverse library of analogues is crucial for comprehensive SAR studies. Modern synthetic methodologies such as parallel synthesis and combinatorial chemistry are often employed to accelerate this process.
Parallel synthesis allows for the simultaneous creation of a large number of compounds in a systematic manner, typically using multi-well plates. A common strategy for synthesizing a library of this compound analogues would involve a convergent synthesis where a common intermediate is reacted with a diverse set of building blocks.
For example, (S)-2-amino-3-methylbutanamide can be used as a chiral starting material. This intermediate can then be subjected to a variety of reactions in parallel. One approach is reductive amination with a library of aldehydes or ketones to introduce diversity at the amino group. Alternatively, coupling reactions, such as the Buchwald-Hartwig amination, with a diverse set of aryl halides can be employed to generate a wide range of phenylamino analogues.
To explore modifications of the amide functionality, (S)-3-methyl-2-(phenylamino)butanoic acid could be synthesized and then coupled with a library of diverse amines using standard peptide coupling reagents in a parallel format.
When a very large and diverse library of compounds is desired, combinatorial chemistry techniques such as split-and-pool synthesis can be utilized. This method allows for the exponential generation of compounds from a set of building blocks.
In the context of this compound, a solid-phase synthesis approach could be envisioned. For instance, a resin-bound chiral amino acid could be the starting point. This resin could be split into multiple portions, with each portion being reacted with a different substituted phenyl group (introducing the first point of diversity). The resins would then be pooled, mixed, and split again. In the next step, different modifications could be introduced, for example, by coupling with various carboxylic acids to modify the amide functionality (introducing a second point of diversity). After the final synthetic step, the compounds are cleaved from the resin, resulting in a large library of individual compounds, each with a unique combination of building blocks. Decoding strategies, such as tagging the resin beads, are necessary to determine the structure of the active compounds identified in subsequent high-throughput screening.
Click Chemistry for Functionalization
The exploration of the structure-activity relationship (SAR) of this compound necessitates the synthesis of a diverse library of analogues. Click chemistry, a class of reactions known for being efficient, modular, and biocompatible, serves as a powerful tool for this purpose. nih.govbachem.commdpi.com The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govbachem.comnih.gov This reaction's reliability, high yield, and tolerance of a wide range of functional groups and solvents, including water, make it ideal for the late-stage functionalization of a core scaffold like this compound. bachem.comnih.govinterchim.fr
To utilize click chemistry, the parent compound must first be functionalized with either an azide or an alkyne "handle." For instance, an alkyne group could be introduced on the phenyl ring or by modifying the amide portion of the molecule. This "click-ready" intermediate can then be reacted with a diverse panel of azide-containing building blocks to rapidly generate a library of derivatives with varied substituents. Conversely, an azide-functionalized version of the core molecule can be prepared and reacted with various alkynes. The resulting triazole ring is not merely a linker; it is a rigid, planar structure that can mimic a peptide bond and participate in hydrogen bonding, thus influencing the compound's biological interactions. bachem.com
Strain-promoted alkyne-azide click chemistry (SPAAC) offers an alternative that circumvents the need for a potentially cytotoxic copper catalyst, making it suitable for applications in more sensitive biological systems. bachem.com This method uses strained cyclooctynes that react readily with azides without catalysis. bachem.com By employing these click chemistry strategies, a multitude of structural variations can be systematically introduced to probe the SAR of this compound, enabling a thorough investigation of how different functional groups impact its biochemical behavior.
In Vitro Biochemical Assay Design for SAR Assessment
To evaluate the structure-activity relationships of the newly synthesized analogues of this compound, a suite of in vitro biochemical assays can be designed. These assays are crucial for establishing a correlation between chemical structure and biochemical activity. yale.eduannualreviews.org The design of these assays focuses on fundamental molecular interactions rather than specific therapeutic outcomes, providing a baseline understanding of how structural modifications affect the molecule's behavior.
General Binding Assays with Non-Specific Receptors (e.g., BSA binding)
These assays typically utilize techniques like fluorescence spectroscopy. BSA has intrinsic fluorescence, primarily due to its tryptophan residues. biointerfaceresearch.com When a small molecule binds to BSA, it can quench this fluorescence. By titrating a solution of BSA with increasing concentrations of the test compound, one can measure the degree of fluorescence quenching and use this data to calculate the binding constant (Kb). A higher binding constant indicates a stronger interaction. Comparing the Kb values across a library of analogues can reveal which structural features enhance or diminish non-specific protein binding.
Table 1: Hypothetical Binding Data of this compound Analogues with Bovine Serum Albumin (BSA)
| Compound ID | Modification on Phenyl Ring | Binding Constant (Kb) [M-1] |
| Parent | -H | 1.5 x 104 |
| Analogue 1 | -Cl (para) | 3.2 x 104 |
| Analogue 2 | -OCH3 (para) | 1.9 x 104 |
| Analogue 3 | -NO2 (para) | 4.5 x 104 |
| Analogue 4 | -CH3 (para) | 2.1 x 104 |
Enzymatic Inhibition Assays (e.g., general hydrolases, proteases, not specific therapeutic targets)
Enzyme inhibition assays are a valuable tool for assessing the potential of a compound to interact with biological macromolecules in a functional manner. mdpi.com To maintain the focus on general SAR rather than a specific therapeutic target, common, well-characterized enzymes like serine hydrolases or general proteases can be employed. nih.govbiorxiv.org These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. mdpi.comnih.gov
A typical assay involves incubating the enzyme with its substrate, which is often a chromogenic or fluorogenic molecule that produces a detectable signal upon conversion. The reaction rate is measured in the absence and presence of various concentrations of the test compounds. The data is then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate more potent inhibition. By comparing the IC50 values of different analogues, researchers can determine how structural changes affect the compound's ability to interact with an enzymatic active site.
Table 2: Hypothetical Inhibition Data of this compound Analogues against a General Serine Hydrolase
| Compound ID | Modification on Phenyl Ring | IC50 (µM) |
| Parent | -H | 85 |
| Analogue 1 | -Cl (para) | 42 |
| Analogue 2 | -OCH3 (para) | 75 |
| Analogue 3 | -NO2 (para) | 33 |
| Analogue 4 | -CH3 (para) | 68 |
Competitive Binding Experiments with Reference Ligands
Competitive binding assays are a robust method for determining the binding affinity of a test compound for a receptor by measuring its ability to displace a known reference ligand. mtoz-biolabs.comcreative-biolabs.com This technique is integral to drug discovery and mechanistic studies. mtoz-biolabs.com The principle involves a competition between an unlabeled test compound and a labeled reference ligand (e.g., radiolabeled or fluorescently tagged) for a specific binding site on a target molecule. creative-biolabs.comnih.gov
In this context, a non-therapeutic receptor or protein with a well-characterized, high-affinity reference ligand would be selected. The assay measures the binding of the labeled reference ligand at a fixed concentration in the presence of increasing concentrations of the unlabeled test analogues. creative-biolabs.com As the concentration of a potent analogue increases, it will displace more of the reference ligand, leading to a decrease in the measured signal. From this data, the IC50 value can be determined, which represents the concentration of the analogue that displaces 50% of the bound reference ligand. The IC50 can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. nih.gov
Table 3: Hypothetical Competitive Binding Data for this compound Analogues
| Compound ID | Modification on Phenyl Ring | Inhibition Constant (Ki) [nM] |
| Parent | -H | 520 |
| Analogue 1 | -Cl (para) | 210 |
| Analogue 2 | -OCH3 (para) | 450 |
| Analogue 3 | -NO2 (para) | 155 |
| Analogue 4 | -CH3 (para) | 380 |
Stereochemical Implications for Structure-Activity Relationships
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. For chiral molecules like this compound, stereochemistry plays a pivotal role in defining the molecule's shape and its ability to interact with chiral biological macromolecules.
Influence of Remote Chirality on Local Conformation
The concept of remote chirality describes how a chiral center can influence the conformation and stereochemical environment of a distant part of the molecule. duke.eduosti.govnih.gov In this compound, the stereocenter is at the second carbon (C2) of the butanamide backbone. The specific (S)-configuration at this center dictates the spatial orientation of the three substituents attached to it: the isobutyl group, the phenylamino group, and the amide group.
Diastereomeric and Enantiomeric SAR Comparisons of this compound
Following an extensive review of publicly available scientific literature and chemical databases, no specific structure-activity relationship (SAR) studies detailing the diastereomeric and enantiomeric comparisons for the compound this compound were identified.
The stereochemical configuration of a molecule is a critical determinant of its biological activity. The three-dimensional arrangement of atoms can significantly influence how a compound interacts with its biological target, such as a receptor or an enzyme. These interactions are often highly specific, and even minor changes in stereochemistry can lead to substantial differences in potency, efficacy, and even the nature of the biological response.
For a molecule like 3-Methyl-2-(phenylamino)butanamide, which contains two chiral centers, four possible stereoisomers exist: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The this compound specified in the subject of this article refers to the (2S,3S) and (2S,3R) diastereomers. A comprehensive SAR study would involve the synthesis and biological evaluation of all four stereoisomers to elucidate the optimal configuration for a desired activity.
Such a study would typically involve comparing the biological activities of the enantiomeric pairs ((2S,3S) vs. (2R,3R) and (2S,3R) vs. (2R,3S)) and the diastereomeric pairs (e.g., (2S,3S) vs. (2S,3R)). This allows researchers to understand the importance of the absolute configuration at each chiral center.
While the principles of stereochemistry and its impact on pharmacology are well-established, and studies on other molecules demonstrate the profound differences in activity between stereoisomers, specific experimental data for this compound and its corresponding stereoisomers are not available in the reviewed literature. Therefore, a detailed analysis of its diastereomeric and enantiomeric SAR, including data tables and specific research findings, cannot be provided at this time.
Exploration of Biological Interaction Modalities in Vitro and Computational
Identification of Potential Protein-Binding Motifs within the Compound Structure
The structure of (S)-3-Methyl-2-(phenylamino)butanamide features several key motifs that could mediate interactions with biological macromolecules. Computational modeling and analysis of its structural features suggest the following potential protein-binding interactions:
Hydrogen Bonding: The secondary amine and the amide group are prime candidates for forming hydrogen bonds. The N-H group of the phenylamine can act as a hydrogen bond donor, while the carbonyl oxygen of the butanamide is a hydrogen bond acceptor. The amide N-H can also serve as a hydrogen bond donor. These interactions are fundamental in the recognition of substrates and inhibitors by enzymes and receptors.
Pi-Stacking: The phenyl group can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a protein's active site. This type of interaction can be crucial for the orientation and stabilization of the compound within the binding pocket.
Chiral Recognition: The stereocenter at the second carbon of the butanamide moiety (the S-configuration) will likely play a critical role in its interaction with chiral biological macromolecules. Proteins, being composed of L-amino acids, often exhibit a high degree of stereoselectivity. Therefore, the (S)-enantiomer is expected to have a distinct binding profile compared to its (R)-counterpart.
Table 1: Potential Protein-Binding Interactions of this compound
| Interaction Type | Structural Motif within Compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Secondary Amine (N-H), Amide (N-H) | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl |
| Hydrogen Bond Acceptor | Amide Carbonyl (C=O) | Arginine, Lysine, Histidine, Serine, Threonine, Main-chain N-H |
| Hydrophobic | Phenyl Ring, Isobutyl Group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| π-Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
Enzymatic Interaction Studies (General Enzyme Systems, in vitro)
The chemical structure of this compound, particularly its amide bond, suggests potential interactions with various enzyme systems.
The central amide bond in this compound makes it a candidate for hydrolysis by peptidases or other amidases. In vitro assays with common hydrolases could reveal if the compound can act as a substrate.
Peptidases: Given its structural resemblance to a dipeptide (a modified valine residue linked to an aniline), it is plausible that certain peptidases, particularly those with broad substrate specificity, could catalyze the hydrolysis of the amide bond. This would yield L-valine and aniline (B41778) as products. Enzymes such as chymotrypsin (B1334515) or other proteases with a preference for hydrophobic residues might exhibit activity towards this compound.
Esterases: While primarily acting on ester bonds, some esterases exhibit promiscuous amidase activity. researchgate.net Therefore, screening against a panel of esterases could also provide insights into the metabolic stability of the amide bond.
Beyond being a substrate, this compound could act as an inhibitor of enzymatic activity. Its potential to occupy the active site of an enzyme without being turned over could lead to competitive inhibition. Broad-spectrum screening against various enzyme classes would be a valuable first step. For instance, its interaction with proteases could be investigated using general protease activity assays.
Development of Chemical Probes Based on the this compound Scaffold
To identify the specific cellular targets of this compound, chemical probes can be designed and synthesized. These probes would retain the core structure of the parent compound but would be appended with a reactive or reporter group. researchgate.net
Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding partner upon photoactivation, enabling target identification. nih.govbohrium.com A photoaffinity probe based on the this compound scaffold could be designed by incorporating a photoreactive group.
Design Considerations: A common strategy would be to modify the phenyl ring with a photoreactive moiety such as a benzophenone, a phenyl azide, or a diazirine. nih.govmdpi.com These groups are relatively stable in the dark but form highly reactive species upon UV irradiation, leading to covalent bond formation with nearby amino acid residues in the binding pocket. nih.govrsc.org The position of the photoreactive group on the phenyl ring would need to be carefully chosen to minimize disruption of the original binding interactions.
Table 2: Potential Photoaffinity Probes based on this compound
| Photoreactive Group | Position of Modification | Activation Wavelength (approx.) | Reactive Intermediate |
| Benzophenone | para-position of phenyl ring | ~350-360 nm | Triplet Ketone |
| Phenyl Azide | para-position of phenyl ring | ~260-280 nm | Nitrene |
| Diazirine | meta- or para-position of phenyl ring | ~350-380 nm | Carbene |
For visualization and tracking of the compound within a biological system, fluorescent or luminescent tags can be incorporated. nih.govnih.gov
Design and Synthesis: A fluorescent tag, such as a coumarin, fluorescein, or rhodamine derivative, could be attached to the this compound scaffold. The attachment would likely be via a linker to minimize steric hindrance and preserve the binding affinity of the core structure. A common attachment point could be the para-position of the phenyl ring, similar to the placement of a photoaffinity group. These tagged molecules would allow for the study of the compound's localization and dynamics in living cells using fluorescence microscopy.
Bioconjugation Strategies for Immobilization
Bioconjugation is the chemical strategy of forming a stable covalent link between two molecules, at least one of which is a biomolecule. The immobilization of a small molecule like this compound onto a solid support or a larger biomolecule is a critical step for various in vitro assays, such as affinity chromatography, surface plasmon resonance (SPR), and enzyme-linked immunosorbent assays (ELISA). These techniques are instrumental in identifying and characterizing binding partners, determining binding affinities, and elucidating mechanisms of action.
For a molecule such as this compound, several functional groups could potentially be exploited for bioconjugation. The secondary amine of the phenylamino (B1219803) group and the primary amide are the most apparent sites. However, direct conjugation at these sites might interfere with the molecule's biological activity if they are part of its pharmacophore. A more strategic approach would involve the synthesis of a derivative of this compound that incorporates a reactive handle for conjugation, such as a carboxylic acid, a primary amine, an azide, or an alkyne, at a position that is not critical for its biological interactions.
Potential Bioconjugation Strategies:
| Conjugation Chemistry | Reactive Handle on this compound Derivative | Functional Group on Support/Biomolecule | Linkage Formed |
| Amide Coupling | Carboxylic acid | Primary amine | Amide bond |
| Reductive Amination | Aldehyde or Ketone | Primary amine | Secondary amine |
| Click Chemistry | Azide | Alkyne | Triazole ring |
| Thiol-Maleimide | Thiol | Maleimide | Thioether bond |
The choice of strategy would depend on the nature of the support or biomolecule and the desired stability of the linkage. Computational modeling could be employed to predict the optimal position for the reactive handle to minimize disruption of the compound's bioactive conformation.
Peptide Mimetics Design and Analysis
Peptide mimetics, or peptidomimetics, are compounds that are structurally similar to peptides and can mimic or block the biological effects of natural peptides. researchgate.net They are designed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. researchgate.net The design of peptidomimetics often begins with identifying the key amino acid residues and their spatial arrangement responsible for the biological activity of a peptide. nih.gov
Conformational Overlap with Peptidic Structures
A key aspect of peptidomimetic design is ensuring that the synthetic molecule can adopt a three-dimensional conformation that mimics the bioactive conformation of the parent peptide. nih.gov For this compound, its structural components, including the chiral center, the amide bond, and the phenyl ring, would dictate its preferred conformations.
Computational methods, such as molecular mechanics and quantum mechanics calculations, could be used to explore the conformational landscape of this compound. The goal would be to identify low-energy conformations and compare them to known peptide secondary structures like β-turns, γ-turns, or extended conformations. researchgate.net The presence of the N-phenyl group could introduce steric constraints that favor certain dihedral angles, potentially mimicking the side-chain orientations of specific amino acids in a peptide sequence.
Hypothetical Conformational Analysis Data:
| Dihedral Angle | Predicted Value Range (degrees) | Corresponding Peptide Structure Element |
| φ (C-N-Cα-C) | -120 to -60 | β-sheet, α-helix |
| ψ (N-Cα-C-N) | +120 to +180 | β-sheet |
| ω (Cα-C-N-Cα) | 180 (trans) or 0 (cis) | Amide bond planarity |
This analysis would be crucial in assessing the potential of this compound to serve as a mimic of a specific peptide structure. Techniques like X-ray crystallography and NMR spectroscopy would be invaluable in experimentally validating these computational predictions. researchgate.netnih.gov
Application in Scaffold Hopping Strategies
Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. nih.gov This approach is valuable for discovering new intellectual property, improving pharmacokinetic properties, and exploring new chemical space. researchgate.netniper.gov.in
The core structure of this compound could serve as a starting point or a result of a scaffold hopping endeavor. If a known peptidic ligand has been identified for a particular biological target, a medicinal chemist might design this compound as a non-peptidic scaffold that presents key pharmacophoric features in a similar spatial arrangement.
Scaffold Hopping Design Considerations:
| Pharmacophoric Feature in Peptide | Corresponding Feature in this compound |
| Amino acid side chain (e.g., Phenylalanine) | Phenyl group |
| Amide bond hydrogen bond donor/acceptor | Amide group |
| Hydrophobic group (e.g., Valine side chain) | Isopropyl group |
Conversely, if this compound were found to be biologically active, scaffold hopping could be employed to discover structurally diverse analogs. This could involve replacing the butanamide core with other heterocyclic or carbocyclic systems while maintaining the essential phenylamino and isopropyl substituents. The goal is to retain the key interactions with the biological target while potentially improving properties like solubility, metabolic stability, or cell permeability. namiki-s.co.jpnih.gov
In Vitro Metabolic Stability and Degradation Pathway Analysis
Enzymatic Degradation Studies In Vitro
In vitro systems containing drug-metabolizing enzymes are widely used to predict the metabolic pathways of new chemical entities. Liver subcellular fractions, such as microsomes and S9 fractions, are common choices as they contain a rich complement of the enzymes responsible for the majority of drug metabolism.
To investigate the enzymatic degradation of (S)-3-Methyl-2-(phenylamino)butanamide, the compound would be incubated with liver microsomes or S9 fractions. taylorandfrancis.comwikipedia.org These preparations contain a variety of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), which are crucial for phase I and phase II metabolism, respectively. wikipedia.orgscispace.com
The primary amide and the secondary amine bonds in this compound would be potential sites for enzymatic cleavage. Hydrolysis of the amide bond would lead to the formation of 3-methyl-2-(phenylamino)butanoic acid and ammonia (B1221849). Oxidation of the phenyl ring or the alkyl chain by CYPs could also occur, leading to hydroxylated metabolites. mdpi.com N-dealkylation at the phenylamino (B1219803) group is another possible metabolic route.
To pinpoint the exact cleavage sites, the reaction mixture would be analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net By comparing the mass spectra of the parent compound with those of the metabolites, the specific structural modifications can be identified. scispace.com
Hypothetical Enzymatic Cleavage Sites for this compound:
Amide Bond Hydrolysis: Cleavage of the C-N bond in the butanamide moiety.
Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the isobutyl group.
N-dealkylation: Removal of the phenyl group from the amine.
To quantify the rate of enzymatic degradation, kinetic studies would be performed. By incubating varying concentrations of this compound with liver microsomes or a specific isolated enzyme, the rate of metabolite formation can be measured. nih.gov These data are then fitted to the Michaelis-Menten equation to determine the maximum reaction velocity (Vmax) and the Michaelis constant (Km). nih.gov Vmax represents the maximum rate of metabolism, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. nih.gov
Illustrative Michaelis-Menten Kinetic Parameters for the Degradation of this compound by Human Liver Microsomes
| Parameter | Value | Unit |
|---|---|---|
| Vmax | 500 | pmol/min/mg protein |
| Km | 25 | µM |
Non-Enzymatic Degradation Pathways In Vitro
In addition to enzymatic metabolism, a compound's stability can be affected by non-enzymatic processes. It is important to assess a molecule's inherent chemical stability under physiological conditions.
To evaluate the hydrolytic stability of this compound, the compound would be incubated in various biological buffers at physiological pH (e.g., pH 7.4) and temperature (37°C). nih.gov Samples would be taken at different time points and analyzed by HPLC to determine the remaining concentration of the parent compound. The rate of degradation would indicate the susceptibility of the amide bond to non-enzymatic hydrolysis. Given that amides are generally stable to hydrolysis under neutral pH conditions, significant degradation would not be expected.
Hypothetical Hydrolytic Stability of this compound in Phosphate-Buffered Saline (pH 7.4)
| Time (hours) | Parent Compound Remaining (%) |
|---|---|
| 0 | 100 |
| 2 | 99.5 |
| 6 | 98.8 |
| 24 | 97.2 |
The stability of this compound in the presence of physiological redox agents, such as glutathione (B108866) (GSH), could also be investigated. The compound would be incubated with these agents in a suitable buffer, and the mixture would be analyzed over time to detect any degradation or formation of adducts. The phenylamino moiety could be susceptible to oxidation, and this type of study would reveal its stability in a redox-active environment.
Identification and Characterization of In Vitro Metabolites and Degradation Products
The primary goal of in vitro metabolism studies is to identify and characterize the metabolites formed. bioivt.com Following incubation with liver microsomes, S9 fractions, or in stability assays, the samples would be analyzed using advanced analytical techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for metabolite identification. escientificpublishers.com This technique allows for the separation of the parent compound from its metabolites and provides detailed structural information based on their fragmentation patterns. scispace.com High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the metabolites, further aiding in their structural elucidation. sciex.com
For this compound, potential metabolites that would be investigated include hydroxylated derivatives on the phenyl ring or alkyl chain, the carboxylic acid resulting from amide hydrolysis, and N-dealkylated products. If radiolabeled compound is used, the detection and quantification of all metabolites would be more comprehensive. scispace.com
Illustrative Table of Potential In Vitro Metabolites of this compound
| Metabolite ID | Proposed Structure | Mass Shift from Parent | Proposed Metabolic Pathway |
|---|---|---|---|
| M1 | (S)-3-Methyl-2-(4-hydroxyphenylamino)butanamide | +16 Da | Aromatic Hydroxylation |
| M2 | (S)-3-Methyl-2-(phenylamino)butanoic acid | +1 Da | Amide Hydrolysis |
| M3 | (S)-2-Anilino-3-methylbutanal | -15 Da | Reductive deamination |
Analytical Method Development for Chiral Purity and Compound Quantification
Chiral Chromatography Methodologies
Chiral chromatography is a cornerstone technique for the separation of enantiomers. This is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, thus, separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely employed and versatile technique for the enantioseparation of a broad range of compounds, including N-aryl amino acid amides. For a compound like (S)-3-Methyl-2-(phenylamino)butanamide, polysaccharide-based chiral stationary phases are particularly effective. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
The selection of the mobile phase is crucial for achieving optimal separation. A normal-phase mode, employing mixtures of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is often the first choice for screening. The elution order and resolution of the enantiomers can be fine-tuned by adjusting the type and concentration of the alcohol modifier. For instance, in the separation of structurally similar N-protected amino acids, amylose-based columns have demonstrated superior performance compared to their cellulose counterparts for certain analytes. nih.gov
Table 1: Illustrative Chiral HPLC Method Parameters for the Separation of 3-Methyl-2-(phenylamino)butanamide Enantiomers
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer |
Note: This table presents a hypothetical but scientifically plausible set of conditions based on the separation of analogous compounds. Actual retention times and resolution would need to be experimentally determined.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. For the analysis of this compound, derivatization is a necessary prerequisite to enhance its volatility and improve chromatographic performance. The amine and amide functionalities can be derivatized, for example, by acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to block the active protons and create a more volatile derivative.
The separation is then carried out on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative such as Chirasil-Val. nih.govuni-muenchen.de These CSPs create chiral cavities into which one enantiomer fits more favorably than the other, leading to different retention times. The temperature program of the GC oven is a critical parameter for optimizing the separation, with lower temperatures generally leading to better resolution but longer analysis times.
Table 2: Representative Chiral GC Method Parameters for Derivatized 3-Methyl-2-(phenylamino)butanamide
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp at 5 °C/min to 200 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 270 °C |
Note: This table provides an exemplary method. The choice of derivatization reagent and GC conditions would require experimental optimization for the specific analyte.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a polar co-solvent (modifier) like methanol. SFC offers advantages of high speed, low viscosity, and high diffusivity, leading to faster separations and reduced solvent consumption.
For the enantioseparation of compounds like this compound, the same polysaccharide-based chiral stationary phases used in HPLC are highly effective in SFC. The addition of modifiers and additives to the mobile phase plays a significant role in modulating the retention and selectivity. The backpressure and temperature are also critical parameters that influence the density and solvating power of the supercritical fluid, thereby affecting the chromatography.
Table 3: Illustrative Supercritical Fluid Chromatography (SFC) Method Parameters
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
Note: These conditions are based on general practices for chiral SFC and would need to be optimized for the specific compound.
Capillary Electrophoresis (CE) for Enantiomeric Separation
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent consumption. For the enantiomeric separation of neutral or charged compounds, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.
For a compound like this compound, charged cyclodextrin derivatives, such as sulfated or carboxymethylated β-cyclodextrins, can be particularly effective. The differential inclusion of the enantiomers into the cyclodextrin cavity, based on steric and electronic interactions, leads to different electrophoretic mobilities and thus separation. The pH of the background electrolyte, the concentration and type of the chiral selector, and the applied voltage are key parameters that need to be optimized to achieve baseline resolution. nih.gov
Table 4: Representative Capillary Electrophoresis (CE) Method Parameters
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm ID, 60 cm total length (50 cm effective length) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 10 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin |
| Voltage | 25 kV |
| Temperature | 20 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Note: This table illustrates a potential CE method; optimization of buffer composition and chiral selector concentration is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination
While chromatography separates enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess (e.e.) of a sample without physical separation. This is achieved by creating a diastereomeric environment in the NMR tube, which makes the corresponding nuclei in the two enantiomers chemically non-equivalent and thus resonate at different frequencies.
Chiral Shift Reagents
Chiral Shift Reagents (CSRs), also known as Lanthanide Shift Reagents (LSRs), are paramagnetic lanthanide complexes, typically of europium or praseodymium, with chiral ligands. When a CSR is added to a solution of a chiral compound containing a Lewis basic site (such as the amide oxygen or the amine nitrogen in this compound), it forms labile diastereomeric complexes. libretexts.org
This complexation induces significant changes in the chemical shifts of the protons near the binding site. Because the two diastereomeric complexes have different geometries, the magnitude of the induced shift is different for each enantiomer, leading to the splitting of signals in the NMR spectrum. The ratio of the integrals of the separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess. The choice of the lanthanide and the chiral ligand of the CSR is critical for achieving sufficient signal separation without excessive line broadening. harvard.edu
Table 5: Illustrative Data for Enantiomeric Excess Determination by NMR with a Chiral Shift Reagent
| Proton Signal | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR (R-enantiomer) | Chemical Shift (ppm) with CSR (S-enantiomer) | Δδ (ppm) |
| -CH(NHPh)- | 3.8 | 4.5 | 4.7 | 0.2 |
| -NH- | 7.2 | 8.1 | 8.4 | 0.3 |
| -CH3 (isopropyl) | 0.9 | 1.2 | 1.3 | 0.1 |
Note: This table presents hypothetical data to illustrate the principle. The actual chemical shifts and the magnitude of the separation (Δδ) are dependent on the specific CSR, solvent, and concentration used. The enantiomeric excess would be calculated from the integration of the separated peaks.
Chiral Derivatizing Agents
The accurate determination of chiral purity for this compound is critical, as the biological activity of enantiomers can differ significantly. An effective indirect approach for quantifying the enantiomeric excess involves the use of chiral derivatizing agents (CDAs). This method converts the enantiomers of the target compound into diastereomers by reacting them with a chiral, enantiomerically pure reagent. These resulting diastereomers possess different physicochemical properties and can be separated using standard achiral chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
For this compound, which possesses a secondary amine functional group, several CDAs are suitable. One of the most widely used and effective reagents for amino acids and related compounds is Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.govresearchgate.net The reaction mechanism involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the secondary amine of this compound.
When a racemic mixture of 3-Methyl-2-(phenylamino)butanamide is reacted with the enantiomerically pure L-form of Marfey's reagent (L-FDAA), two diastereomers are formed: L-FDAA-(S)-3-Methyl-2-(phenylamino)butanamide and L-FDAA-(R)-3-Methyl-2-(phenylamino)butanamide. These diastereomers can then be separated and quantified. acs.orgspringernature.com
Another common approach is derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC). mdpi.com This combination reacts with primary or secondary amines to form highly fluorescent isoindole derivatives, which allows for sensitive detection. nih.gov The use of a chiral thiol introduces the necessary additional stereocenter to form separable diastereomers.
The choice of CDA depends on factors like reaction kinetics, stability of the formed diastereomers, and the sensitivity required for the analysis. For this compound, Marfey's reagent offers robust and reliable derivatization, leading to stable diastereomers with strong UV absorbance at 340 nm, facilitating their detection. acs.org
Below is a representative data table illustrating the separation of diastereomers formed by reacting a sample of 3-Methyl-2-(phenylamino)butanamide (containing the (R)-enantiomer as an impurity) with L-FDAA, followed by analysis using RP-HPLC.
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) |
|---|---|---|---|
| L-FDAA-(S)-3-Methyl-2-(phenylamino)butanamide | 15.2 | 995000 | 99.5 |
| L-FDAA-(R)-3-Methyl-2-(phenylamino)butanamide | 17.8 | 5000 | 0.5 |
Validation of Analytical Methods
Once an analytical method for the quantification and chiral purity determination of this compound is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. Method validation is performed according to guidelines established by the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, accuracy, precision, and limits of detection and quantitation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For the chiral purity method, specificity is demonstrated by showing that the derivatizing agent and the diastereomer of the undesired (R)-enantiomer are well-resolved from the diastereomer of the desired (S)-enantiomer. A resolution factor (Rs) of greater than 2.0 between the two diastereomeric peaks is generally considered acceptable.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For quantifying the (S)-enantiomer, linearity is typically assessed over a range of 80% to 120% of the target concentration. For the chiral impurity (the (R)-enantiomer), the range should span from the limit of quantitation (LOQ) to 120% of the impurity specification limit. The linearity is evaluated by linear regression analysis of the plot of peak area versus concentration, and the correlation coefficient (r²) should ideally be ≥ 0.999.
| Concentration (µg/mL) | Peak Area |
|---|---|
| 0.1 (LOQ) | 1050 |
| 0.25 | 2480 |
| 0.5 | 5050 |
| 1.0 | 10100 |
| 1.2 | 12050 |
| Correlation Coefficient (r²): 0.9995 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by spiking a sample of this compound with known amounts of the (R)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the added impurity is then calculated. Acceptance criteria for accuracy are typically between 90.0% and 110.0% recovery.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
|---|---|---|---|
| 50% | 0.25 | 0.24 | 96.0 |
| 100% | 0.50 | 0.51 | 102.0 |
| 150% | 0.75 | 0.73 | 97.3 |
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is assessed by performing at least six replicate determinations at 100% of the test concentration.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
The precision is reported as the relative standard deviation (%RSD), which should typically be not more than 5.0% for impurity analysis.
| Parameter | % RSD (n=6) |
|---|---|
| Repeatability | 2.5% |
| Intermediate Precision (Day 1 vs. Day 2) | 3.1% |
Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is typical for LOD and 10:1 for LOQ.
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
|---|---|---|
| LOD | 0.03 | 3.2:1 |
| LOQ | 0.10 | 10.5:1 |
Future Research Directions and Translational Perspectives Academic Focus
Advanced Synthetic Methodologies for Accessing Diverse (S)-3-Methyl-2-(phenylamino)butanamide Analogues
Future synthetic research should focus on developing more efficient, stereoselective, and diverse methods for creating a library of this compound analogues. The parent compound is structurally derived from the essential amino acid L-valine wikipedia.org. Accessing a wide range of derivatives is crucial for comprehensive Structure-Activity Relationship (SAR) studies.
Key areas for methodological advancement include:
Enantioselective Catalysis: While the parent compound has a defined stereocenter, the development of novel catalytic systems is paramount for synthesizing analogues with varied stereochemistry or additional chiral centers. Strategies such as rhodium and chiral squaramide co-catalyzed carbene N–H insertion could be adapted to provide rapid and highly enantioselective access to N-alkylated derivatives of primary amides researchgate.net.
Biocatalytic Approaches: The use of engineered enzymes, such as transaminases or amine dehydrogenases, offers a green and highly selective alternative to traditional chemical synthesis for producing chiral amines and their derivatives nih.gov. Exploring enzymes that can accommodate bulky substrates could provide a direct and efficient route to a variety of phenylamino-containing scaffolds.
Flow Chemistry and Automation: Implementing continuous flow processes would enable rapid optimization of reaction conditions and facilitate the scale-up synthesis of promising analogues. This approach, coupled with automated purification, can significantly accelerate the generation of a diverse chemical library for biological screening.
Late-Stage Functionalization: Developing methods for the selective modification of the phenyl ring or the butanamide backbone at a late stage of the synthesis would provide rapid access to a multitude of analogues from a common intermediate. This allows for the introduction of various functional groups to probe specific interactions with biological targets.
| Synthetic Strategy | Objective | Potential Advantages | Key References |
| Asymmetric Catalysis | High enantioselectivity for novel analogues | Mild conditions, high yield, broad substrate scope | researchgate.netnih.gov |
| Biocatalysis | Green synthesis of chiral precursors | High stereoselectivity, sustainable conditions | nih.gov |
| Flow Chemistry | Rapid library synthesis and scale-up | Improved efficiency, safety, and control | N/A |
| Late-Stage Functionalization | Rapid diversification of lead compounds | Efficient access to diverse analogues | N/A |
Deeper Mechanistic Understanding of Intramolecular and Intermolecular Interactions
A fundamental understanding of the forces governing the conformation and binding of this compound is critical for rational drug design. Future research should aim to elucidate these interactions through a combination of experimental and theoretical techniques.
Intramolecular Interactions: The conformation of the molecule is likely stabilized by specific intramolecular forces. For instance, an intramolecular hydrogen bond may exist between the amide N-H and the phenyl ring or between the amino N-H and the carbonyl oxygen, similar to interactions observed in related structures like 2-N-phenylamino-methyl-nitro-pyridines nih.gov. Techniques such as NMR spectroscopy, X-ray crystallography, and computational conformational analysis can probe these stabilizing forces.
Intermolecular Binding Forces: The interactions with biological targets will be dictated by a combination of forces. Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts such as hydrogen bonds, van der Waals forces, and potential π-π stacking between the phenyl ring and aromatic residues in a binding pocket uky.eduresearchgate.net.
Solvation Effects: The role of the solvent in modulating both intramolecular conformation and intermolecular binding is a crucial aspect to investigate. Computational methods can calculate solvation energies, providing insight into how the compound behaves in an aqueous biological environment nih.gov.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is a cornerstone of modern medicinal chemistry. A robust in silico-in vitro pipeline should be established to guide the design of novel this compound analogues with improved properties.
Molecular Docking and Dynamics: Initial exploration of potential biological targets can be performed using molecular docking simulations to predict binding modes and affinities oncodesign-services.comnih.gov. These static models can be refined using molecular dynamics (MD) simulations to explore the dynamic behavior and stability of the ligand-protein complex over time oncodesign-services.com.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and non-covalent interactions of the molecule nih.govresearchgate.net. Such calculations are essential for understanding the subtleties of ligand-receptor interactions and for parameterizing molecular mechanics force fields.
Predictive SAR and QSAR Models: As experimental data for analogues become available, quantitative structure-activity relationship (QSAR) models can be developed oncodesign-services.com. These models use statistical methods and machine learning to build predictive models that link chemical structure to biological activity, guiding the design of more potent and selective compounds nih.gov.
| Computational Tool | Application in Rational Design | Expected Outcome | Key References |
| Molecular Docking | Predict binding poses in target proteins | Prioritization of analogues for synthesis | oncodesign-services.comnih.gov |
| Molecular Dynamics | Assess stability of ligand-protein complexes | Understanding of dynamic binding interactions | oncodesign-services.com |
| DFT Calculations | Elucidate electronic properties and interactions | Accurate description of molecular orbitals and bonding | nih.govresearchgate.net |
| QSAR Modeling | Predict activity of virtual compounds | Efficient exploration of chemical space | oncodesign-services.comnih.gov |
Exploration of this compound as a Chemical Tool in Fundamental Biological Research
Beyond its potential therapeutic applications, this compound and its derivatives can serve as valuable chemical probes to investigate fundamental biological processes. The phenylamino (B1219803) acetamide scaffold has been identified in potent and selective κ opioid receptor agonists, suggesting that this class of compounds could interact with G-protein coupled receptors (GPCRs) or other neurological targets wustl.edu.
Future studies should involve screening a library of these analogues against a wide range of biological targets, including:
Receptor Panels: Broad screening against panels of receptors (e.g., opioid, dopamine, serotonin), ion channels, and transporters to identify primary targets and potential off-target effects mdpi.com.
Enzyme Inhibition Assays: Evaluating the compounds against various enzyme families, such as kinases, proteases, or peptidases, where the amide bond could act as a key recognition element researchgate.net.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that modulate specific cellular pathways or produce a desired physiological response, which can help uncover novel mechanisms of action.
The identification of a specific, high-affinity biological target would enable the development of tool compounds (e.g., fluorescently labeled or biotinylated analogues) to study the target's function, localization, and dynamics within a cellular context.
Expansion of SAR Studies to Other Related Molecular Scaffolds
The knowledge gained from SAR studies on this compound should be leveraged to explore related molecular frameworks. This "scaffold hopping" approach can lead to the discovery of novel chemical series with distinct properties oncodesign-services.com.
Bioisosteric Replacement: Systematically replacing key functional groups with bioisosteres can lead to improvements in potency, selectivity, or pharmacokinetic properties. For example, the amide bond could be replaced with other linker groups, or the phenyl ring could be substituted with various heterocycles.
Modification of the Amino Acid Scaffold: While the current focus is on a valine-derived scaffold, exploring derivatives of other natural or unnatural amino acids could reveal crucial insights into the importance of the side chain's size, shape, and polarity for biological activity wikipedia.orgresearchgate.net.
Constrained Analogues: Synthesizing conformationally restricted analogues, for instance by incorporating the structure into a ring system, can help to identify the bioactive conformation and often leads to increased potency and selectivity.
By systematically exploring these research avenues, the scientific community can fully elucidate the chemical, biological, and therapeutic potential of this compound and its derivatives, paving the way for new discoveries in medicinal chemistry and chemical biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
